molecular formula C12H12ClNO2 B8794840 1-Butyl-5-chloro-1H-indole-2,3-dione

1-Butyl-5-chloro-1H-indole-2,3-dione

Cat. No.: B8794840
M. Wt: 237.68 g/mol
InChI Key: WJVZGZNNJNUGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-5-chloro-1H-indole-2,3-dione is a derivative of indoline-2,3-dione, which is a significant heterocyclic compound. Indoline-2,3-dione derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-Butyl-5-chloro-1H-indole-2,3-dione typically involves the reaction of 5-chloroindoline-2,3-dione with butylating agents under specific conditions. One common method involves the use of butyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

1-Butyl-5-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Butyl-5-chloro-1H-indole-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-5-chloro-1H-indole-2,3-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell wall disruption and bacterial cell death. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1-Butyl-5-chloro-1H-indole-2,3-dione can be compared with other indoline-2,3-dione derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of both butyl and chloro substituents.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-butyl-5-chloroindole-2,3-dione

InChI

InChI=1S/C12H12ClNO2/c1-2-3-6-14-10-5-4-8(13)7-9(10)11(15)12(14)16/h4-5,7H,2-3,6H2,1H3

InChI Key

WJVZGZNNJNUGOK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Was made in an analogous fashion to 1-propylindoline-2,3-dione from commercially available 5-chloro isatin (purchased from Fisher Scientific) and commercially available 1-bromo butane (purchased from Fisher Scientific). 1H NMR δ 7.57 (m, 2H), 6.87 (d, 1H), 3.72 (t, 2H), 1.69 (m, 2H), 1.43 (m, 2H), 0.99 (t, 3H).
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